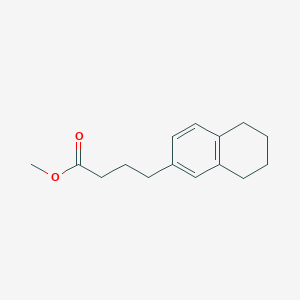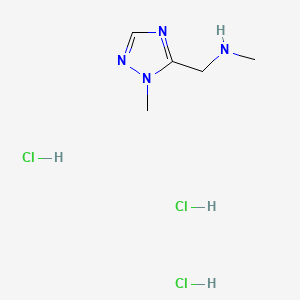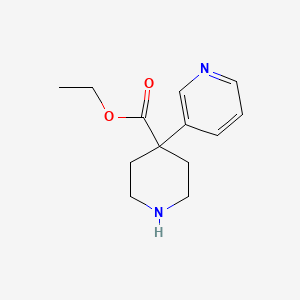
5-Cyclohexyl-2-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-2-phenyloxazole is a heterocyclic compound with the molecular formula C15H17NO It features a five-membered oxazole ring substituted with a cyclohexyl group at the 5-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of α,β-acetylenic oximes using catalysts such as AuCl3 or CuCl . These reactions are carried out under moderate conditions to yield substituted oxazoles in good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of metal-catalyzed cycloaddition reactions, which are scalable and efficient for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexyl-2-phenyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the phenyl and cyclohexyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
5-Cyclohexyl-2-phenyloxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-phenyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thiazoles: Similar in structure but contain sulfur instead of oxygen.
Isoxazoles: Differ by the position of the nitrogen atom in the ring.
Oxazoles: General class to which 5-Cyclohexyl-2-phenyloxazole belongs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-cyclohexyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H17NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2 |
InChI Key |
NLIDHUAORIPDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



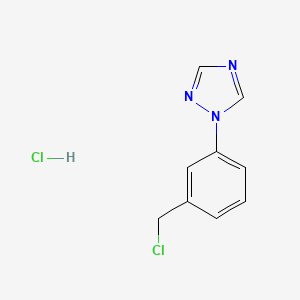
![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)




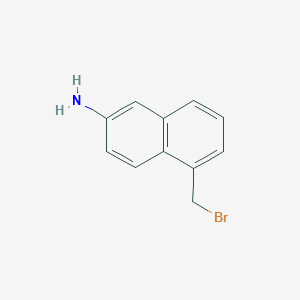
![1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-](/img/structure/B11877757.png)
